3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile
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Overview
Description
3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
It’s known that the compound can undergo condensation with chloro-, bromo- and nitro-substituted 2-hydroxybenzaldehyde to yield triazole derived schiff base ligands . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s synthesis involves two complementary pathways, both of which use succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . This suggests that the compound may affect biochemical pathways involving these substances.
Result of Action
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound may have similar effects.
Action Environment
It’s known that the compound is an efficient electrolyte additive in dye-sensitized solar cells , suggesting that it may be stable and effective in a variety of environments.
Biochemical Analysis
Biochemical Properties
It is known that 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile interacts with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is known that it interacts with certain enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known that it interacts with certain transporters or binding proteins , as well as any effects on its localization or accumulation.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole ring . The reaction conditions typically involve the use of microwave irradiation to accelerate the reaction and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield triazole oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the triazole ring, leading to a diverse array of derivatives.
Scientific Research Applications
3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Another triazole compound with similar structural features but different chemical properties.
3-Amino-1,2,4-triazole: A related compound with a similar triazole ring but different substituents.
Uniqueness
3-(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)propanenitrile is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(5-amino-3-methyl-1,2,4-triazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-9-6(8)11(10-5)4-2-3-7/h2,4H2,1H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSLZBMTXAFEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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